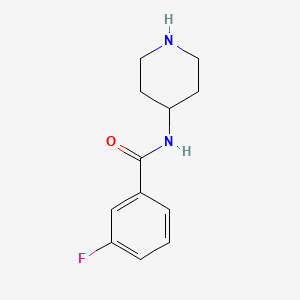

4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

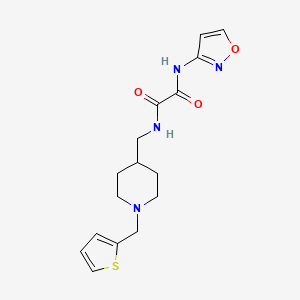

4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one (4-APBS) is an organic compound containing two aromatic rings and two ester groups. It is a derivative of the amino acid phenylalanine and is commonly used in scientific research applications. 4-APBS is a versatile compound due to its ability to bind to proteins and other molecules, making it an excellent tool for studying protein-protein and protein-ligand interactions. In addition, 4-APBS has been used in a variety of biochemical and physiological studies, and its use as a fluorescent probe in microscopy has been widely reported.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The compound "4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one" has been a subject of structural and crystallographic studies to understand its molecular conformation and interactions. In a study by Fotsing et al. (2006), the crystal structure of a closely related compound, Z-2-Amino-1-phenyl-3-phenylsulfonylprop-2-en-1-one, was analyzed, revealing its orthorhombic crystallization and the formation of a polymeric structure through intermolecular hydrogen bonding between nitrogen hydrogen atoms and the oxygen atoms of the sulfone, as well as the NH2 hydrogen atoms and the carbonyl groups (Fotsing et al., 2006).

Hydrogen Bond Studies

The synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides and their characterization through various spectroscopic techniques provided insights into the formation of intra- and intermolecular hydrogen bonds. The molecular structure was further confirmed by X-ray crystallography, highlighting the significance of electronic behavior in these hydrogen bonds (Romero & Margarita, 2008).

Synthesis of Tetrahydroisoquinolines

The synthesis of tetrahydroisoquinolines through intramolecular electrophilic aromatic substitution reactions of Pummerer-derived substituted N-benzyl-N-tosyl-α-aminothionium ions was explored by Craig et al. (1992). This study showcased the versatility of (phenylsulfinyl)ethene in organic synthesis, particularly in generating complex nitrogen-containing heterocycles (Craig et al., 1992).

Antimicrobial Evaluation

Alsaedi et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety. The antimicrobial activities of these new sulfone derivatives were assessed, revealing that some derivatives showed activity exceeding that of reference drugs. Interestingly, derivatives with one sulfone group were found to be more effective against bacteria and fungi than those with two sulfone groups (Alsaedi et al., 2019).

Propiedades

IUPAC Name |

(Z)-4-(4-acetylanilino)-3-(benzenesulfonyl)but-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-13(20)15-8-10-16(11-9-15)19-12-18(14(2)21)24(22,23)17-6-4-3-5-7-17/h3-12,19H,1-2H3/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEJGDCSVREPPW-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC=C(C(=O)C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N/C=C(/C(=O)C)\S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[4-oxo-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2772878.png)

![6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2772880.png)

![1-[(3Ar,6aS)-3a-methyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2772881.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2772892.png)

![Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-](/img/structure/B2772893.png)

![[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2772896.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2772898.png)